2-Amino-2-phenylacetonitrile
Overview
Description
2-Amino-2-phenylacetonitrile is a nitrile compound characterized by the presence of an amino group and a phenyl group attached to the same carbon atom. Its molecular formula is C8H8N2, and it is known for its role as a building block in organic synthesis . This compound is a derivative of phenylacetonitrile, where one of the alpha-hydrogens is replaced by an amino group .
Mechanism of Action
Target of Action
2-Amino-2-phenylacetonitrile is a nitrile compound . Nitriles are organic compounds that have a −C≡N functional group Nitriles in general are known to interact with various enzymes and receptors in the body, influencing biochemical processes .
Mode of Action
It’s known that nitriles can undergo various transformations in biological systems, including hydrolysis and reduction . These transformations can lead to the formation of carboxylic acids, amides, and amines, which can interact with different targets in the body .
Biochemical Pathways
For instance, they can be transformed into amides and carboxylic acids, which are involved in various metabolic pathways .
Pharmacokinetics
Its log Kp (skin permeation) is -6.56 cm/s . The compound has a lipophilicity log Po/w (iLOGP) of 1.17 . These properties suggest that the compound has good bioavailability.
Result of Action
The transformation of nitriles into other compounds like carboxylic acids, amides, and amines can influence various cellular processes .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can influence the stability and activity of nitriles .
Biochemical Analysis
Biochemical Properties
2-Amino-2-phenylacetonitrile plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a CYP1A2 inhibitor . This interaction suggests that this compound can affect the metabolism of other compounds processed by this enzyme, potentially altering their pharmacokinetics and pharmacodynamics.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to cause serious eye irritation and respiratory irritation . These effects indicate that this compound can significantly impact cellular health and function, potentially leading to adverse outcomes in exposed cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It acts as a Bronsted base, capable of accepting a hydron from a donor . This property allows it to participate in a range of biochemical reactions, including enzyme inhibition and activation. Additionally, its interaction with CYP1A2 suggests that it can modulate enzyme activity, leading to changes in gene expression and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can cause skin irritation and serious eye irritation over prolonged exposure . These findings highlight the importance of monitoring the temporal effects of this compound in both in vitro and in vivo studies to understand its full impact on cellular health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At high doses, it has been shown to cause toxic effects, including skin and respiratory irritation . These findings suggest that there is a threshold beyond which this compound becomes harmful, emphasizing the need for careful dosage management in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its role as a CYP1A2 inhibitor indicates that it can affect the metabolism of other compounds processed by this enzyme . This interaction can lead to changes in the levels of metabolites and overall metabolic activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its high gastrointestinal absorption and blood-brain barrier permeability suggest that it can be widely distributed in the body . These properties influence its localization and accumulation, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization determines its interactions with other biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-2-phenylacetonitrile can be synthesized through various methods. One common approach involves the reaction of benzyl cyanide with ammonia in the presence of a catalyst. This reaction typically requires elevated temperatures and pressures to proceed efficiently . Another method involves the Strecker synthesis, where benzaldehyde reacts with ammonium chloride and potassium cyanide to form the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-phenylacetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-2-phenylacetonitrile has diverse applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Comparison with Similar Compounds
Phenylacetonitrile: Lacks the amino group, making it less reactive in certain nucleophilic substitution reactions.
2-Aminobenzyl cyanide: Similar structure but with different reactivity due to the position of the amino group.
Benzyl cyanide: Similar to phenylacetonitrile but without the amino group
Uniqueness: 2-Amino-2-phenylacetonitrile’s unique combination of an amino and phenyl group attached to the same carbon atom makes it a versatile intermediate in organic synthesis. Its reactivity in nucleophilic substitution and oxidation-reduction reactions distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-amino-2-phenylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIHSSVKTWPPHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871426 | |
Record name | Amino(phenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16750-42-8 | |
Record name | 16750-42-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118098 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-2-phenylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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